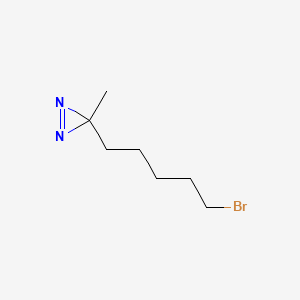
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. The benzofuran moiety is known for its presence in various biologically active compounds, while the thiazole ring is a common scaffold in medicinal chemistry due to its diverse biological activities . This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the benzofuran moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound has a pyridyl group instead of a benzofuran moiety and is used as a pharmaceutical intermediate.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: This derivative has an anhydrofuranosyl group and is studied for its antibacterial activity.
Uniqueness
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a valuable scaffold in drug design and organic synthesis .
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)9-6-17-11(13-9)8-2-1-7-3-4-16-10(7)5-8/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
NMGGIJMNVIKXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)










